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Introduction

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a critical regulator of metabolism and inflammation.[1] Activated by long-chain
fatty acids, GPR120 is a promising therapeutic target for a range of conditions including type 2
diabetes, obesity, and inflammatory diseases.[1][2] One endogenous lipid that has been
identified as a GPR120 agonist is 9-palmitic acid hydroxy stearic acid (9-PAHSA).[1][2] This
molecule has been shown to enhance insulin-stimulated glucose uptake and exert anti-
inflammatory effects, making the characterization of its interaction with GPR120 of significant
interest.

These application notes provide detailed protocols for various techniques to measure the
binding and functional activity of 9-PAHSA at the GPR120 receptor. The methodologies
described include direct radioligand binding assays and indirect functional assays that measure
downstream signaling events.

GPR120 Signaling Pathway

Upon binding of an agonist such as 9-PAHSA, GPR120, a Gg-coupled receptor, initiates a
signaling cascade. This primarily involves the activation of phospholipase C (PLC), leading to
the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release
of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally,
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GPR120 activation can lead to the recruitment of B-arrestin, which can mediate both receptor
desensitization and downstream signaling, including the inhibition of the NF-kB pathway,
contributing to its anti-inflammatory effects.
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Caption: GPR120 signaling upon 9-PAHSA binding.

Data Presentation: Quantitative Analysis of Ligand
Binding and Activity

The following table summarizes the available quantitative data for 9-PAHSA and other relevant
GPR120 ligands. It is important to note that much of the available data is from functional
assays (EC50/IC50) rather than direct binding assays (Ki/Kd).
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Receptor ] Measured
Compound Assay Type . Cell Line Reference
Species Value
) Weak
Agonist .
o " " Agonism
9(R)-PAHSA Activity Not Specified  Not Specified
N (~23% of
(unspecified)
max)
GPR120 .
9-PAHSA ) Human Recombinant  IC50 =19 uM
Agonism
EC50=6.2
9-PAHSA Calcium Flux Human HEK293 M
M
_ EC50 =43.7
TUG-891 Calcium Flux Human CHO cells M
n
o ) Proliferation a IC50=5.7
Grifolic acid o Not Specified  DU145 cells
Inhibition UM

Experimental Protocols
Protocol 1: GPR120 Competitive Radioligand Binding

Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of a test compound, such as 9-PAHSA, for the GPR120 receptor. This assay relies on the

competition between the unlabeled test compound and a radiolabeled ligand for binding to the

receptor.

Materials:

e HEK293 or CHO cells stably expressing human GPR120.

e Membrane Preparation Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgClz, 1 mM EDTA, and

protease inhibitor cocktail.

o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 5 mM MgClz, 0.1 mM EDTA.
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e Radioligand: [3H]-TUG-891 (or another suitable high-affinity GPR120 agonist).
e Unlabeled Ligand: TUG-891 (for non-specific binding determination).

e Test Compound: 9-PAHSA.

e 96-well plates.

o Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
« Scintillation vials and scintillation cocktail.

e Liquid scintillation counter.

Cell harvester.

Workflow:
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Caption: Workflow for the competitive radioligand binding assay.

Procedure:
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e Membrane Preparation:

1. Culture GPR120-expressing cells to confluency.

2. Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

3. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

4. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

5. Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
Repeat the centrifugation.

6. Resuspend the final membrane pellet in assay buffer, determine the protein concentration
(e.g., using a BCA assay), and store at -80°C in aliquots.

e Binding Assay:

1. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 ug of
protein per well.

2. In a 96-well plate, add the following to each well in triplicate:

» Total Binding: 50 uL of assay buffer, 50 uL of [*H]-TUG-891, and 100 pL of diluted
membranes.

» Non-specific Binding: 50 uL of unlabeled TUG-891 (10 uM), 50 uL of [3H]-TUG-891, and
100 pL of diluted membranes.

» Competitive Binding: 50 pL of serially diluted 9-PAHSA, 50 pL of [3H]-TUG-891, and 100
uL of diluted membranes.

3. Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

e Filtration and Scintillation Counting:

1. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters
using a cell harvester.
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2. Wash the filters three times with ice-cold assay buffer.
3. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

4. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

o Data Analysis:

1. Calculate the specific binding by subtracting the non-specific binding CPM from the total
binding CPM.

2. Plot the percentage of specific binding against the log concentration of 9-PAHSA.

3. Determine the IC50 value (the concentration of 9-PAHSA that inhibits 50% of the specific
binding of the radioligand) using non-linear regression analysis.

4. Calculate the binding affinity (Ki) of 9-PAHSA using the Cheng-Prusoff equation: Ki = IC50
/ (1 + ([L)/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation
constant for GPR120.

Protocol 2: B-Arrestin Recruitment Assay (BRET-based)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to
measure the recruitment of 3-arrestin 2 to GPR120 upon stimulation with 9-PAHSA. This is a
common method for assessing GPCR activation.

Materials:
o HEK?293 cells.

o Expression vectors: GPR120 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and (3-
arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

e Cell culture reagents.
o Transfection reagent.

e BRET substrate (e.g., coelenterazine h).
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¢ 96-well white, clear-bottom plates.

+ Plate reader capable of measuring BRET.

Workflow:

Preparation

Culture HEK?293 cells

Co-transfect cells with
GPR120-Rluc and B-arrestin2-YFP

Plate transfected cells
in 96-well plates
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concentrations
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Caption: Workflow for the BRET-based [3-arrestin recruitment assay.
Procedure:
e Cell Culture and Transfection:
1. Culture HEK293 cells in appropriate media.

2. Co-transfect the cells with the GPR120-Rluc and (-arrestin 2-YFP expression vectors
using a suitable transfection reagent.

e Assay Performance:
1. 24-48 hours post-transfection, seed the cells into 96-well white, clear-bottom plates.
2. On the day of the assay, replace the culture medium with assay buffer.

3. Add 9-PAHSA at various concentrations to the wells and incubate for a predetermined time
(e.g., 15-30 minutes) at 37°C.

4. Add the BRET substrate (e.g., coelenterazine h) to each well.
 BRET Measurement and Data Analysis:

1. Immediately measure the luminescence at two wavelengths (one for the donor and one for
the acceptor) using a BRET-compatible plate reader.

2. Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

3. Plot the BRET ratio against the log concentration of 9-PAHSA and fit the data to a
sigmoidal dose-response curve to determine the EC50.

Protocol 3: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the
activation of GPR120 by 9-PAHSA. This is a common functional readout for Gg-coupled
GPCRs.
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Materials:

e CHO or HEK293 cells stably expressing GPR120.

o Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

e Pluronic F-127.

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
» 96-well black, clear-bottom plates.

o Fluorescence plate reader with automated injection capabilities.

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Measuring 9-
PAHSA Binding to GPR120]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593271#techniques-for-measuring-9-pohsa-binding-
to-gpri120]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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